molecular formula C17H34 B14750581 Cycloheptadecane CAS No. 295-97-6

Cycloheptadecane

Cat. No.: B14750581
CAS No.: 295-97-6
M. Wt: 238.5 g/mol
InChI Key: SUAZRRTWDATHDK-UHFFFAOYSA-N
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Description

Cycloheptadecane is a saturated hydrocarbon with the molecular formula C₁₇H₃₄

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.

    Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.

    Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Cycloheptadecanone, cycloheptadecanol

    Reduction: Smaller hydrocarbons

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Cycloheptadecane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:

    In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.

    In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.

Comparison with Similar Compounds

  • Cyclohexadecane (C₁₆H₃₂)
  • Cyclooctadecane (C₁₈H₃₆)

Cycloheptadecane’s unique structural properties and diverse applications make it a valuable compound for scientific research and industrial applications. Its ability to undergo various chemical reactions and interact with biological systems highlights its potential in multiple fields.

Properties

CAS No.

295-97-6

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

cycloheptadecane

InChI

InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2

InChI Key

SUAZRRTWDATHDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCCCCC1

Origin of Product

United States

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